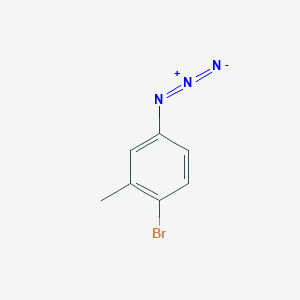

4-Azido-1-bromo-2-methylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-azido-1-bromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGKEZJSHVXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azido-1-bromo-2-methylbenzene: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Introduction: 4-Azido-1-bromo-2-methylbenzene is a substituted aromatic compound of significant interest to researchers and scientists in the fields of organic synthesis and medicinal chemistry. Its unique combination of an azide and a bromo functional group on a toluene scaffold makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications, particularly in the realm of drug development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1097885-39-6 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [2] |

| Molecular Weight | 212.05 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the azidation of the corresponding aryl bromide, 1,4-dibromo-2-methylbenzene, or via the diazotization of 4-bromo-2-methylaniline followed by azide substitution. A common and effective method involves a copper-catalyzed reaction between the aryl bromide and sodium azide.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-bromo-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Copper(I) iodide (CuI) (catalyst)

-

L-proline (ligand)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization of 4-bromo-2-methylaniline:

-

Dissolve 4-bromo-2-methylaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azide Substitution:

-

In a separate flask, prepare a solution of sodium azide in water.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution, while maintaining the temperature at 0-5 °C. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its two key functional groups: the azide and the bromo substituent.

Azide Group Reactivity: The azide group is a versatile functional handle, most notably for its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This allows for the efficient and specific conjugation of the molecule to other molecules containing an alkyne group, forming a stable triazole linkage. This is a powerful tool in drug discovery for creating libraries of compounds, bioconjugation, and in the development of activity-based probes.

Bromo Group Reactivity: The bromo group on the aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in drug development.

Figure 2: Reactivity and potential applications.

Applications in Drug Development:

-

Scaffold for Combinatorial Chemistry: Due to its orthogonal reactivity, this compound can be used as a starting point to generate large libraries of diverse compounds for high-throughput screening.

-

Bioorthogonal Chemistry: The azide group allows for the labeling of biomolecules in complex biological systems without interfering with native biochemical processes. This is invaluable for studying drug-target interactions and for the development of diagnostic tools.

-

Linker Chemistry: This molecule can serve as a linker to connect different molecular entities, such as a targeting moiety and a therapeutic agent, in the design of targeted drug delivery systems.

Safety and Handling

Aryl azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood. Avoid heating the compound to high temperatures, especially in a concentrated form. Reactions involving azides should be conducted behind a safety shield.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Azido-1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Azido-1-bromo-2-methylbenzene, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this guide outlines a robust synthetic pathway starting from commercially available precursors, based on well-established chemical transformations. Detailed experimental protocols for the synthesis of the key intermediate, 4-bromo-2-methylaniline, and its subsequent conversion to the target azide are provided. Furthermore, this document presents a thorough characterization profile, including predicted physical and spectroscopic data, to aid in the identification and quality assessment of this compound. Safety precautions, particularly concerning the use of sodium azide, are also highlighted.

Introduction

Aromatic azides are versatile functional groups in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds, including amines, triazoles (via "click" chemistry), and various heterocyclic systems. The presence of a bromine atom and a methyl group on the benzene ring of this compound offers multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel pharmaceutical agents and molecular probes. The synthetic route detailed herein involves the bromination of 2-methylaniline, followed by diazotization of the resulting 4-bromo-2-methylaniline and subsequent substitution with an azide moiety.

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process starting from 2-methylaniline. The first step involves the regioselective bromination of 2-methylaniline to yield 4-bromo-2-methylaniline. The second step is the conversion of the amino group of 4-bromo-2-methylaniline into an azide group via a diazotization reaction followed by treatment with sodium azide.

Experimental Protocols

Synthesis of 4-Bromo-2-methylaniline (Intermediate)

This procedure is adapted from established methods for the bromination of anilines.

Materials:

-

2-Methylaniline (o-toluidine)

-

Glacial Acetic Acid

-

Bromine

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, dissolve 2-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-2-methylaniline, which can be further purified by recrystallization or column chromatography.

Synthesis of this compound (Target Compound)

This protocol is a general procedure for the conversion of an aromatic amine to an aryl azide.[1][2]

Materials:

-

4-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane or Diethyl Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a fume hood, suspend 4-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

-

Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[3] Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Do not use metal spatulas. Decompose any residual sodium azide with nitrous acid.

Characterization Data

As no direct experimental data for this compound is readily available, the following tables summarize the known data for the precursor, 4-bromo-2-methylaniline, and predicted data for the final product based on analogous compounds like azidobenzene.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Light yellow crystalline powder | 57-59[4] | 240[4] |

| This compound | C₇H₆BrN₃ | 212.05 | (Predicted) Pale yellow solid or oil | (Predicted) N/A | (Predicted) N/A |

Spectroscopic Data

Table 2.1: ¹H NMR Data (Predicted for this compound in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

Table 2.2: ¹³C NMR Data (Predicted for this compound in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-N₃ |

| ~135 | C-Br |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~17 | -CH₃ |

Table 2.3: IR Spectroscopy Data

| Compound | Key Peaks (cm⁻¹) | Functional Group |

| 4-Bromo-2-methylaniline | 3400-3200 (two bands), 1620, 810 | N-H stretch, N-H bend, C-Br stretch |

| This compound | ~2100 (strong, sharp), 3100-3000, 1600, 1500, ~820 | N₃ asymmetric stretch, Aromatic C-H stretch, C=C stretch, C-Br stretch |

Table 2.4: Mass Spectrometry Data

| Compound | Ionization Mode | Predicted m/z |

| This compound | EI | 211/213 (M⁺), 183/185 ([M-N₂]⁺) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable chemical intermediate. The provided characterization data, although predictive, offers a solid basis for the identification and quality control of the synthesized compound. The versatility of the title compound, with its multiple functional groups, positions it as a promising candidate for the development of novel molecules in the pharmaceutical and materials science fields. Strict adherence to safety protocols, especially when handling sodium azide, is paramount throughout the synthetic process.

References

An In-depth Technical Guide to 4-Azido-1-bromo-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Azido-1-bromo-2-methylbenzene (CAS Number: 1097885-39-6), a versatile small molecule scaffold with significant potential in chemical biology and drug discovery. While specific experimental data for this compound is not extensively published, this document extrapolates from well-established chemical principles and analogous compounds to present its probable synthesis, physicochemical properties, and key applications. The guide focuses on its utility as a photoaffinity labeling probe and a building block in click chemistry, providing detailed theoretical frameworks and generalized experimental protocols.

Introduction

This compound is a substituted aromatic compound featuring three key functional groups: an azide, a bromine atom, and a methyl group. This unique combination of moieties makes it a valuable tool for researchers. The azide group serves as a versatile handle for bioorthogonal reactions, most notably in photoaffinity labeling and azide-alkyne cycloadditions (click chemistry). The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of more complex molecular fragments. The methyl group influences the molecule's steric and electronic properties. This guide will delve into the core aspects of this compound, from its synthesis to its potential applications in elucidating biological interactions and constructing novel molecular architectures.

Physicochemical Properties

While experimentally determined data for this compound is scarce in publicly available literature, its properties can be estimated based on its structure. Commercial suppliers list a minimum purity of 95% for this compound.[1]

| Property | Value | Source |

| CAS Number | 1097885-39-6 | [1][2] |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM, THF, Ethyl Acetate) | Inferred |

Synthesis

The most probable synthetic route to this compound is a two-step process starting from the commercially available 4-bromo-2-methylaniline. This involves a diazotization reaction followed by azidation.

Synthesis of the Precursor: 4-Bromo-2-methylaniline

The starting material, 4-bromo-2-methylaniline, is readily available from commercial suppliers. Its synthesis is well-documented and typically involves the bromination of 2-methylaniline (o-toluidine).[3]

Table 1: Spectroscopic Data for 4-Bromo-2-methylaniline

| Technique | Data |

| ¹H NMR | Spectral data available in public databases.[4][5] |

| ¹³C NMR | Spectral data available in public databases.[4] |

| IR | Spectral data available in public databases.[4][6] |

| Mass Spec | Spectral data available in public databases.[4] |

Proposed Synthesis of this compound

The following is a generalized, yet chemically sound, protocol for the synthesis of the title compound. Note: This procedure is based on established methods for the synthesis of aryl azides and should be performed with appropriate safety precautions, as diazonium salts can be explosive and azides are potentially hazardous.

Step 1: Diazotization of 4-Bromo-2-methylaniline

Aromatic primary amines react with nitrous acid at low temperatures to form diazonium salts.[7]

-

Materials: 4-bromo-2-methylaniline, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), water, ice.

-

Procedure:

-

Dissolve 4-bromo-2-methylaniline in an aqueous solution of hydrochloric acid, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the 4-bromo-2-methylbenzenediazonium chloride solution.

-

Step 2: Azidation of the Diazonium Salt

The diazonium salt is then reacted with a source of azide ions, typically sodium azide, to yield the aryl azide.

-

Materials: 4-bromo-2-methylbenzenediazonium chloride solution (from Step 1), sodium azide (NaN₃), water, organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Procedure:

-

Prepare a solution of sodium azide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be kept low to control the reaction.

-

Nitrogen gas will be evolved as the azide group displaces the diazonium group.

-

After the addition is complete, allow the reaction to stir for a period to ensure completion.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product may be purified by column chromatography on silica gel.

-

Applications in Drug Discovery and Chemical Biology

Aryl azides are powerful tools in chemical biology and drug discovery, primarily due to their ability to participate in photoaffinity labeling and click chemistry.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule or to map the binding site of a ligand on a protein. Aryl azides are excellent photo-crosslinkers for this purpose.[8]

Principle: Upon irradiation with UV light, the aryl azide group in this compound would be activated to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in a protein binding pocket.

Experimental Workflow:

-

Probe Synthesis: this compound can be incorporated into a larger molecule (a "probe") that has affinity for a specific biological target. The bromine atom can be used as a handle for this elaboration, for example, through a Suzuki or Sonogashira coupling reaction to attach a known pharmacophore.

-

Incubation: The probe is incubated with a biological sample, such as a cell lysate or purified protein, to allow it to bind to its target.

-

UV Irradiation: The sample is then irradiated with UV light (typically around 254-365 nm, depending on the specific aryl azide) to activate the azide group.

-

Covalent Crosslinking: The generated nitrene reacts with amino acids in the binding site of the target protein, forming a stable covalent bond.

-

Target Identification/Analysis: The covalently labeled protein can then be identified using various techniques, such as mass spectrometry, to pinpoint the binding partner and potentially the specific site of interaction.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, efficient, and bioorthogonal. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Principle: The azide group of this compound can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and can be performed in complex biological media.

Experimental Workflow:

-

Functionalization: One biological molecule of interest is functionalized with an alkyne, and the other with an azide. This compound can be used to introduce the azide moiety.

-

Reaction: The two components are mixed in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate).

-

Ligation: The azide and alkyne "click" together to form a triazole-linked conjugate.

This powerful ligation strategy can be used for:

-

Bioconjugation: Linking biomolecules such as proteins, nucleic acids, and carbohydrates.

-

Drug Development: Assembling complex drug candidates from smaller building blocks.

-

Materials Science: Creating novel polymers and functionalized surfaces.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aryl azides and brominated aromatic compounds should be followed.

-

Azide Hazard: Organic azides can be energetic and potentially explosive, especially upon heating or shock. Handle with care and avoid exposure to heat, friction, and impact.

-

Toxicity: The toxicological properties have likely not been fully investigated. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area, away from heat and light.

Conclusion

This compound represents a valuable, albeit under-characterized, chemical tool for researchers in drug discovery and chemical biology. Its synthetic accessibility from common starting materials and the versatile reactivity of its azide and bromide functional groups make it a promising scaffold for the development of photoaffinity probes and for use in click chemistry applications. This guide provides a foundational understanding of its synthesis and potential uses, encouraging further investigation into the specific properties and applications of this intriguing molecule. Researchers are advised to use the provided protocols as a guide and to perform appropriate optimization and characterization for their specific needs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:1097885-39-6 | Chemsrc [chemsrc.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR [m.chemicalbook.com]

- 6. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Azido-1-bromo-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a general synthetic protocol for 4-Azido-1-bromo-2-methylbenzene (CAS: 1097885-39-6). Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the analysis of structurally analogous compounds and established principles of spectroscopy and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including substituted bromotoluenes and aryl azides.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4 | d | ~2.0 | H-3 |

| ~7.2 | dd | ~8.5, 2.0 | H-5 |

| ~7.0 | d | ~8.5 | H-6 |

| ~2.4 | s | - | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4 (ipso-N₃) |

| ~135 | C-2 (ipso-CH₃) |

| ~133 | C-6 |

| ~131 | C-5 |

| ~120 | C-3 |

| ~118 | C-1 (ipso-Br) |

| ~20 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2110 | Strong | Asymmetric N₃ stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Symmetric N₃ stretch |

| ~820 | Strong | C-H out-of-plane bend |

| ~680 | Medium | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 183/185 | Medium | [M - N₂]⁺ |

| 104 | Medium | [M - N₂ - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

This procedure is based on the diazotization of the corresponding aniline followed by azidation.

Materials:

-

4-Bromo-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-bromo-2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to stir for an additional hour at 0-5 °C and then let it warm to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

The electron energy is typically set to 70 eV.

Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Physical Properties of 4-Azido-1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties, specifically the melting and boiling points, of the compound 4-Azido-1-bromo-2-methylbenzene. Despite a comprehensive search of available scientific literature and chemical supplier databases, specific experimental values for the melting and boiling points of this compound are not publicly available at this time. This document, therefore, provides data on structurally related compounds to offer a comparative context for professionals in the fields of research, science, and drug development. Furthermore, it outlines the standard experimental protocols for determining these critical physical properties.

Comparative Physical Property Data

To provide a frame of reference, the following table summarizes the melting and boiling points of structurally similar compounds. These include isomers of bromotoluene and the related compound, 1-azido-4-bromobenzene. These data can be useful in estimating the expected physical properties of this compound.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data Not Available | Data Not Available | |

| 1-Bromo-2-methylbenzene (o-Bromotoluene) | -27.8 | 181.7 | |

| 1-Bromo-3-methylbenzene (m-Bromotoluene) | -39.8 | 183.7 | |

| 1-Bromo-4-methylbenzene (p-Bromotoluene) | 28.5 | 184.5 | |

| 1-Azido-4-bromobenzene | 20 | 105 @ 10 mmHg; 69 @ 2 mmHg[1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range (0.5-1.0°C).[2] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Sample of the organic compound

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline organic compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 1-2 mm in height.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2]

-

Heating: The apparatus is heated slowly and steadily.[2] A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise determination (a heating rate of about 1-2°C per minute) as the expected melting point is approached.[2]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] This physical property is sensitive to changes in pressure.[6]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of the liquid organic compound is placed in a small test tube.[9]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid in the test tube, with the open end submerged.[7]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a heating bath.[9]

-

Heating and Observation: The heating bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6]

-

Temperature Recording: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of a chemical compound and a more detailed experimental workflow for melting point determination.

Caption: Logical workflow for physical property determination.

Caption: Experimental workflow for melting point determination.

References

- 1. Benzene, 1-azido-4-bromo- [webbook.nist.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

Navigating the Synthesis and Application of 4-Azido-1-bromo-2-methylbenzene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of unique chemical moieties is paramount to advancing novel therapeutics. 4-Azido-1-bromo-2-methylbenzene, a halogenated aryl azide, presents a compelling scaffold for such innovation. While direct commercial availability of this specific compound is limited, this guide provides a comprehensive overview of its potential synthesis, inferred applications in drug discovery, and the necessary experimental considerations.

This technical document delves into the synthetic accessibility of this compound from commercially available precursors. It further explores its prospective roles in modern drug development paradigms, including photoaffinity labeling and bioorthogonal chemistry, drawing upon the well-established reactivity of the aryl azide functional group. Detailed safety protocols for handling organic azides are also provided to ensure safe laboratory practices.

Commercial Availability and Precursors

Direct commercial suppliers for this compound (CAS No. 1097885-39-6) are not readily identifiable, suggesting it is a specialty chemical that may require custom synthesis. However, a related isomer, 4-Azido-2-bromo-1-methylbenzene (CAS No. 854739-67-6), has been listed by suppliers, which may be a point of interest for researchers exploring similar structures.

For the synthesis of the target compound, several key precursors are commercially available. The following table summarizes suppliers for potential starting materials.

| Starting Material | Supplier(s) | Purity | Quantity |

| 4-Bromo-2-nitrotoluene | Fisher Scientific[1], Biosynth[2], Chem-Impex[3], TCI America[4] | ≥98% | 5g and larger |

| 2-Bromo-5-aminotoluene | Pharmaffiliates | Not specified | Not specified |

| 2-Bromo-5-fluorotoluene | Thermo Scientific Chemicals[5], Chem-Impex[6] | ≥98% | 100g |

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step process starting from a suitable aniline precursor, such as 4-bromo-2-methylaniline. This common method for synthesizing aryl azides proceeds via diazotization followed by substitution with an azide salt.[7][8]

Experimental Protocol: Diazotization and Azidation of an Aryl Amine (General Procedure)

This protocol is a general representation and would require optimization for the specific substrate.

-

Diazotization:

-

Dissolve the starting aniline (e.g., 4-bromo-2-methylaniline) in a dilute mineral acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water, maintaining the low temperature.

-

Stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at low temperature and then warm to room temperature until nitrogen evolution ceases.

-

The crude aryl azide product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer should be washed, dried, and the solvent removed under reduced pressure.

-

Note: Organic azides can be explosive and should be handled with extreme caution.[9][10][11][12] Purification should ideally be limited to extraction and precipitation, avoiding distillation.[10][12]

Applications in Drug Discovery and Chemical Biology

The aryl azide moiety is a versatile functional group in drug discovery, primarily utilized for photocrosslinking and bioorthogonal chemistry.[13][14][15][16]

Photoaffinity Labeling

Aryl azides can be activated by UV light to form highly reactive nitrene intermediates.[17][18] This property allows them to be incorporated into drug candidates to serve as photoaffinity labeling probes. These probes can be used to identify the biological targets of a drug by covalently crosslinking to the target protein upon photoactivation.[19][20][21][22]

Bioorthogonal Chemistry

The azide group is a key player in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[13]

-

Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming a stable amide bond.[23][24][25][26][27] It is a powerful tool for bioconjugation.[25][26]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction between an azide and a terminal alkyne forms a stable triazole linkage.[28][29][30][31][32] It is widely used for labeling and modifying biomolecules.[29][30]

Safety Considerations for Handling Organic Azides

Organic azides are energetic compounds and must be handled with appropriate safety precautions.

-

Potential for Explosion: Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon heating, friction, or exposure to light.[9][10]

-

Safe Handling Practices:

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[33]

-

Use a blast shield for reactions involving azides.[33]

-

Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive metal azides.[9]

-

Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive di- and tri-azidomethane.[9][10][12]

-

Store organic azides in a cool, dark place, away from heat and light.[9][10][11][12]

-

Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[9][10]

-

References

- 1. 4-Bromo-2-nitrotoluene, 99% | Fisher Scientific [fishersci.ca]

- 2. 4-Bromo-2-nitrotoluene | 60956-26-5 | FB02085 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-2-nitrotoluene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 2-Bromo-5-fluorotoluene, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. ucd.ie [ucd.ie]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Staudinger Ligation [sigmaaldrich.com]

- 24. scribd.com [scribd.com]

- 25. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 26. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 27. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 28. jenabioscience.com [jenabioscience.com]

- 29. broadpharm.com [broadpharm.com]

- 30. Protocols [baseclick.eu]

- 31. m.youtube.com [m.youtube.com]

- 32. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Technical Guide: Purity and Quality Specifications for 4-Azido-1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 4-Azido-1-bromo-2-methylbenzene, a key intermediate in pharmaceutical synthesis. This document outlines typical quality attributes, analytical methodologies for characterization and impurity profiling, and a standard quality control workflow.

Core Quality Attributes

The quality of this compound is critical for its successful application in multi-step syntheses, ensuring the purity and safety of the final active pharmaceutical ingredient (API). The following table summarizes the key quality specifications for this intermediate.

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | Off-white to light yellow solid or crystalline powder | Conforms | Visual Inspection |

| Identity | Conforms to the structure of this compound | Conforms | ¹H NMR, ¹³C NMR, FT-IR |

| Purity (by HPLC) | ≥ 98.0% | 98.5% - 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Purity (by GC) | ≥ 98.0% | 98.5% - 99.5% | Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Conforms | Headspace GC-MS |

| Related Substances | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.5% | Individual Impurity: < 0.3% Total Impurities: < 1.0% | HPLC, GC-MS |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control of this compound. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle: HPLC is used to separate, identify, and quantify each component in a mixture. It is a primary method for determining the purity of this compound and for detecting and quantifying any process-related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Principle: GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. This method is crucial for analyzing residual solvents and potential by-products from the synthesis.

Experimental Protocol:

-

Instrumentation: A GC system coupled with a Mass Selective Detector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Injection Mode: Split (split ratio 50:1).

-

Sample Preparation (for residual solvents): Headspace analysis is typically employed. Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. ¹H and ¹³C NMR are used to confirm the identity and structural integrity of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR:

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic protons: δ 7.0-7.5 ppm

-

Methyl protons: δ ~2.4 ppm

-

-

-

¹³C NMR:

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic carbons: δ 110-140 ppm

-

Carbon bearing bromine: δ ~115 ppm

-

Carbon bearing azide: δ ~140 ppm

-

Methyl carbon: δ ~20 ppm

-

-

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Key Expected Absorptions:

-

Azide (N₃) stretch: Strong, sharp peak around 2100-2150 cm⁻¹

-

C-Br stretch: 500-600 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

-

Quality Control Workflow

A robust quality control workflow ensures that each batch of this compound meets the required specifications before being released for use in further manufacturing steps. The following diagram illustrates a typical QC workflow.

Caption: Quality Control Workflow for this compound.

Synthesis and Potential Impurities

The most common synthetic route to this compound involves the diazotization of 4-bromo-2-methylaniline followed by reaction with an azide source, such as sodium azide.[1] Potential impurities can arise from starting materials, side reactions, or incomplete reactions.

Potential Impurities:

-

Starting Material: Unreacted 4-bromo-2-methylaniline.

-

Isomeric Impurities: Positional isomers of the starting material or the final product.

-

By-products: Phenolic compounds formed from the reaction of the diazonium salt with water.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

The following diagram illustrates the general synthetic pathway.

Caption: General Synthesis Pathway for this compound.

This technical guide provides a framework for the quality assessment of this compound. It is recommended that users validate these methods for their specific applications and establish in-house specifications based on their process and the requirements of the subsequent synthetic steps.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Azido-1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-1-bromo-2-methylbenzene (CAS No: 1097885-39-6) is an aromatic organic azide compound. Organic azides are highly versatile functional groups in chemical synthesis, notably in "click chemistry" and for the introduction of nitrogen-containing moieties in drug development. However, their utility is matched by significant potential hazards. Azides are energetic materials and can be sensitive to heat, shock, friction, and light, posing a risk of violent decomposition.[1][2] Furthermore, the azide ion exhibits toxicity comparable to cyanide.[2][3]

This guide provides a detailed overview of the known properties, safety precautions, and handling procedures for this compound. Due to the limited availability of specific safety data for this exact compound, this document draws heavily on established best practices for handling organic azides. Researchers must exercise extreme caution and consult general safety literature on organic azides before commencing any work.[4]

Physicochemical and Safety Data

Quantitative safety and toxicity data for this compound are not extensively documented. The information below is compiled from available chemical vendor data and general principles for organic azides.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 1097885-39-6 | [5] |

| Molecular Formula | C₇H₆BrN₃ | Inferred |

| Molecular Weight | 212.05 g/mol | Inferred |

| Stability Assessment | ||

| Carbon-to-Nitrogen Ratio | C/N Ratio = 7 / 3 ≈ 2.33 | Calculated |

| Rule of Six | 7 carbons per azide group | Calculated |

| Known Hazards | Potentially explosive, toxic | [1][2] |

| Primary Safety Concerns | Shock, friction, heat sensitivity; toxicity | [1][3] |

Note on Stability:

-

Carbon-to-Nitrogen (C/N) Ratio : The C/N ratio for this compound is approximately 2.33. Organic azides with a C/N ratio less than 3 should not be stored in pure form and, if necessary, should be kept as solutions (≤1M) at low temperatures.[1][3]

-

Rule of Six : This rule suggests there should be at least six carbon atoms per energetic functional group (like an azide) to provide sufficient dilution for stability.[1] While this compound meets the minimum threshold, its aromatic nature can influence stability, and caution remains paramount.[6]

Hazard Identification and General Precautions

All organic azides are considered potentially explosive and must be handled with appropriate care.[2]

-

Explosion Hazard : Organic azides can decompose violently when subjected to external energy such as heat, light, pressure, friction, or shock.[1][2] Purification by distillation or sublimation is strictly prohibited.[2][3]

-

Toxicity : The azide ion has a toxicity profile similar to that of cyanide.[3] Appropriate personal protective equipment (PPE), including gloves, must be used when handling any azide-containing substance.[2]

-

Formation of Hydrazoic Acid : Contact between azides and acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][4] All waste streams must be managed to prevent mixing with acids.[2]

-

Formation of Unstable Metal Azides : Azides can react with heavy metals (e.g., copper, lead, brass) to form highly shock-sensitive and explosive metal azides.[1][3] The use of metal spatulas or equipment with metal parts that can contact the azide should be strictly avoided.[1][6]

-

Reaction with Halogenated Solvents : Never use chlorinated solvents like dichloromethane or chloroform as reaction media. These can react with azides to form extremely unstable di- and tri-azidomethane.[1][3][4]

Safe Handling and Experimental Workflow

A systematic approach is mandatory when working with this compound. The following workflow outlines the critical stages and necessary precautions.

Caption: Logical workflow for the safe handling of organic azides.

Detailed Handling Protocols

4.1.1 Preparation and Risk Assessment

-

Review Literature : Before starting, thoroughly review the Safety Data Sheets for all reactants and general literature on the safe handling of organic azides.[2][4]

-

Scale Limitation : Plan the experiment on the smallest possible scale. Do not scale up without a thorough safety review.[6]

-

Engineering Controls : Ensure a certified chemical fume hood is used for all manipulations.[6] A blast shield should be placed between the experiment and the user.[6]

4.1.2 Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or glasses at all times.[6]

-

Hand Protection : Select appropriate chemical-resistant gloves.[2]

-

Body Protection : A lab coat is mandatory. For reactions with a higher perceived risk, a flame-retardant lab coat and a face shield are recommended.[6]

4.1.3 Handling and Reaction Setup

-

Dispensing : Use plastic or glass spatulas for weighing and transferring the solid compound. NEVER use metal spatulas .[1][6]

-

Solvent Choice : Do not use halogenated solvents (e.g., CH₂Cl₂, CHCl₃).[2] Ethers, toluene, or ethyl acetate are generally more suitable.

-

Ground Glass Joints : Avoid getting azide-containing compounds or solutions on the ground glass joints of glassware, as friction can trigger detonation.[6]

-

Temperature Control : If heating is required, use a well-controlled heating mantle or oil bath. Avoid localized overheating.

4.1.4 Purification

-

Prohibited Methods : Do not purify by distillation or sublimation . These methods concentrate the azide and introduce heat, creating a significant explosion risk.[2][3]

-

Recommended Methods : Purification should be limited to extraction, precipitation, or, with extreme caution for compounds that satisfy stability rules, column chromatography.[3]

Storage and Waste Disposal

5.1 Storage

-

Conditions : All organic azides should be stored in the dark at low temperatures (e.g., -18°C).[1][3]

-

Container : Use plastic or amber glass containers. Ensure the container is clearly labeled with the chemical name and a warning for its explosive potential.[1][2]

-

Form : If storage is unavoidable, store the azide as a dilute solution (no more than 1M) rather than as a pure solid.[1]

5.2 Waste Disposal

-

Quenching : Before disposal, organic azides should be converted to a more stable derivative, such as an amine via reduction (e.g., with Staudinger reaction or catalytic hydrogenation).[1] This is the preferred method.

-

Segregation : Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2]

-

Incompatible Waste : Crucially, do not mix azide waste with acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid.[1][2] Follow all institutional and local regulations for hazardous waste disposal.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation Using 4-Azido-1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-1-bromo-2-methylbenzene is a versatile hetero-bifunctional crosslinking reagent used in a variety of bioconjugation techniques. Its chemical structure, featuring an azide group and a bromo-substituted aromatic ring, allows for a two-step conjugation strategy. The azide group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the highly specific and efficient formation of a stable triazole linkage.[1][2][3] Additionally, the aryl azide moiety can be photo-activated to generate a highly reactive nitrene intermediate, enabling photoaffinity labeling to study molecular interactions.[4][5][6] The presence of the bromo and methyl substituents on the benzene ring can modulate the reactivity and hydrophobicity of the molecule.

These application notes provide detailed protocols for utilizing this compound in two key bioconjugation strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for protein labeling and Photoaffinity Labeling for target identification.

Key Applications

-

Protein Labeling and Modification: Covalent attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to proteins for imaging, detection, and therapeutic applications.

-

Target Identification and Validation: Covalently trapping and identifying the binding partners of small molecules, peptides, or other biological ligands.[4][5]

-

Drug Development: Synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[7]

-

Probing Protein-Protein Interactions: Crosslinking interacting proteins to study complex formation and cellular signaling pathways.[5]

Chemical Properties and Handling

| Property | Value |

| Chemical Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Appearance | Pale yellow to brown solid or oil |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

| Storage | Store at -20°C, protected from light |

Note: Aryl azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with a reporter molecule functionalized with this compound.

Materials and Reagents:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound functionalized reporter molecule (e.g., biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed buffer

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the this compound functionalized reporter in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) and the this compound functionalized reporter (10-50 molar excess to the protein).

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm the successful conjugation by SDS-PAGE analysis, looking for a shift in the molecular weight of the protein.

-

Quantify the degree of labeling using appropriate methods (e.g., fluorescence spectroscopy for a fluorescent reporter, or a HABA assay for a biotin reporter).

-

Quantitative Data Summary for CuAAC Labeling:

| Parameter | Typical Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Azide Reagent Excess | 10-50 molar equivalents | Higher excess can drive the reaction to completion. |

| Copper(II) Sulfate | 0.1-1 mM | |

| Sodium Ascorbate | 1-5 mM | Should be in excess of CuSO₄ to maintain Cu(I) state.[8] |

| THPTA | 0.5-2 mM | A ligand that stabilizes the Cu(I) ion and protects the protein.[9] |

| Reaction Time | 1-4 hours | Can be optimized based on the specific reactants. |

| Reaction Temperature | 4-25 °C | Room temperature is generally sufficient. |

| Typical Yield | >90% | Highly efficient reaction. |

Protocol 2: Photoaffinity Labeling for Target Identification

This protocol outlines the use of a this compound-containing probe to identify the cellular targets of a ligand of interest.

Materials and Reagents:

-

Photoaffinity probe (ligand of interest conjugated to this compound)

-

Cell lysate or purified protein sample

-

UV lamp (365 nm)

-

SDS-PAGE reagents

-

Western blotting or mass spectrometry equipment

Procedure:

-

Incubation:

-

Incubate the cell lysate or purified protein with the photoaffinity probe in the dark for a time sufficient to allow for binding (e.g., 30-60 minutes at 4°C).

-

Include a control sample with an excess of the unconjugated ligand to demonstrate competitive binding.

-

-

Photocrosslinking:

-

Place the samples on ice and irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.

-

The aryl azide will form a reactive nitrene that covalently crosslinks to the target protein.[4]

-

-

Analysis:

-

Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the target protein-probe adduct.

-

To identify the target protein, the band of interest can be excised from the gel and analyzed by mass spectrometry.

-

Alternatively, if the probe contains a reporter tag (e.g., biotin), the crosslinked proteins can be enriched using affinity purification before analysis.

-

Quantitative Data Summary for Photoaffinity Labeling:

| Parameter | Typical Range | Notes |

| Probe Concentration | 0.1-10 µM | Should be optimized based on the binding affinity of the ligand. |

| UV Wavelength | 260-365 nm | 365 nm is commonly used for aryl azides.[4] |

| Irradiation Time | 15-60 minutes | Longer times can lead to non-specific labeling and protein damage. |

| Irradiation Distance | 2-5 cm | |

| Typical Yield | <30% | Photoaffinity labeling is often an inefficient process.[5] |

Visualizations

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures | MDPI [mdpi.com]

- 4. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Click Chemistry Reactions with 4-Azido-1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing 4-azido-1-bromo-2-methylbenzene. This aryl azide is a valuable building block for the synthesis of novel 1,2,3-triazole-containing compounds, which have wide-ranging applications in medicinal chemistry, materials science, and bioconjugation.[1][2][3][4]

The protocols outlined below are based on established principles of CuAAC reactions and can be adapted for various terminal alkynes.[2][5][6]

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[2] The most prominent example is the copper-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][6][7] This reaction is known for its reliability, stereospecificity, and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery and development.[2][4]

This compound serves as a versatile azide component. The bromo and methyl substituents on the phenyl ring can be used to modulate the electronic properties and steric hindrance of the resulting triazole products, or as handles for further chemical modifications.

Core Reaction and Mechanism

The fundamental reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[2][8]

The catalytic cycle is generally understood to involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that subsequently collapses to the triazole product, regenerating the catalyst.

Experimental Protocols

The following are generalized protocols for the CuAAC reaction with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific alkyne substrates to achieve maximum yield.

Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol is suitable for a wide range of terminal alkynes in organic solvents.

Materials:

-

This compound

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, or DMF).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in deionized water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 1 to 24 hours.[2]

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for labeling biomolecules (e.g., proteins, nucleic acids) containing a terminal alkyne with this compound. The use of a copper-chelating ligand is crucial to stabilize the Cu(I) catalyst, accelerate the reaction, and minimize damage to the biomolecule.[5][9]

Materials:

-

Alkyne-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound (stock solution in DMSO or DMF)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution

-

Sodium ascorbate stock solution (freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand stock solution[6]

-

Buffer for reaction

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the stock solution of this compound to the desired final concentration (typically a 2 to 10-fold excess over the biomolecule).

-

Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio.[5][10]

-

Add the premixed catalyst-ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[10]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[10]

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using fluorescently tagged molecules.

-

The workup procedure will depend on the specific application and may include purification by size-exclusion chromatography, dialysis, or precipitation to remove excess reagents.

Data Presentation

The following tables summarize typical reaction parameters for CuAAC reactions. These values should be used as a starting point for optimization.

Table 1: General Reaction Conditions for Small Molecule Synthesis

| Parameter | Typical Range | Notes |

| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can drive the reaction to completion. |

| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂O | Solvent choice depends on the solubility of the reactants. |

| Catalyst (CuSO₄) | 1-10 mol% | Lower catalyst loading is often preferred to minimize copper contamination. |

| Reducing Agent (NaAsc) | 10-50 mol% | Should be in excess relative to the copper catalyst. |

| Temperature | Room Temperature to 60 °C | Most reactions proceed efficiently at room temperature. |

| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |

Table 2: Recommended Reagent Concentrations for Bioconjugation

| Reagent | Final Concentration | Notes |

| Alkyne-Biomolecule | 2 µM - 1 mM | Dependent on the specific application. |

| Azide Reagent | 2-10 fold excess over alkyne | Higher excess may be needed for dilute solutions. |

| CuSO₄ | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk biomolecule damage. |

| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Typically a 5:1 ratio of ligand to copper.[5][10] |

| Sodium Ascorbate | 1 - 5 mM | A significant excess is used to maintain the copper in the +1 oxidation state. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction.

Caption: General workflow for CuAAC synthesis.

Catalytic Cycle

This diagram outlines the key steps in the copper(I)-catalyzed azide-alkyne cycloaddition.

Caption: Simplified CuAAC catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry [organic-chemistry.org]

- 3. raco.cat [raco.cat]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. confluore.com.cn [confluore.com.cn]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 4-Azido-1-bromo-2-methylbenzene